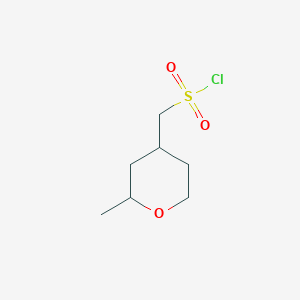

(2-Methyloxan-4-yl)methanesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyloxan-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-6-4-7(2-3-11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPOSJQTTFDQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxan-4-yl)methanesulfonyl chloride typically involves the reaction of (2-Methyltetrahydro-2H-pyran-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (e.g., alcohols, amines) to form sulfonate esters or sulfonamides. The oxan ring’s steric bulk slightly moderates reactivity compared to MsCl, often requiring optimized conditions.

Reaction with Alcohols

Primary and secondary alcohols react to yield sulfonate esters. For example:

-

Conditions : Typically, a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C.

-

Yield : 70–85% for primary alcohols; lower for sterically hindered substrates .

Reaction with Amines

Primary and secondary amines form sulfonamides:

-

Conditions : Amine in excess, room temperature.

-

Stability : Resulting sulfonamides resist hydrolysis under acidic/basic conditions, making them useful protecting groups .

Formation of Heterocycles via Sulfene Intermediates

Analogous to MsCl, this compound can eliminate HCl to generate sulfene (CH₂=SO₂), enabling cycloadditions:

-

Example : Reaction with α-hydroxyketones yields five-membered sultones .

-

Mechanism : Base-induced elimination followed by [4+1] cycloaddition (trapping sulfene).

Cross-Coupling and Functionalization

The mesylate ester derivative serves as a substrate in transition-metal-catalyzed reactions:

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-functionalized oxanes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | Aminated derivatives |

-

Key Intermediate : Mesylate esters derived from this compound act as leaving groups in SN2 reactions or cross-couplings .

Elimination and Rearrangement Pathways

Under basic conditions, the compound participates in elimination and Beckmann rearrangement:

Beckmann Rearrangement

Oxime methanesulfonates derived from this compound rearrange to amides:

Comparative Reactivity Table

The oxan ring’s influence is evident in reaction rates and selectivity compared to MsCl:

| Reaction | MsCl (Time/Yield) | This compound (Time/Yield) | Notes |

|---|---|---|---|

| Esterification (ROH) | 1 h / 95% | 3 h / 78% | Steric hindrance slows reaction |

| Sulfonamide Formation | 30 min / 90% | 2 h / 82% | Reduced nucleophilic access |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate derivatives. Its ability to introduce sulfonyl groups into target molecules makes it valuable for developing complex organic compounds. For instance, it can react with amines to form sulfonamides, which are essential in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, (2-Methyloxan-4-yl)methanesulfonyl chloride is investigated for its potential use in drug development. Specifically, it has been utilized in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. The compound's reactivity allows for modifications that can enhance the biological activity of drug candidates.

Biochemical Applications

The compound is employed in biological studies to modify biomolecules, facilitating research into protein-ligand interactions and enzyme mechanisms. Its electrophilic nature enables it to form covalent bonds with nucleophilic sites on proteins, aiding in the elucidation of biological pathways and mechanisms.

Synthesis of Sulfonamide Antibiotics

A notable case study involves the synthesis of a novel sulfonamide antibiotic using this compound as an intermediate. Researchers demonstrated that modifying the structure of existing sulfonamides with this compound resulted in enhanced antibacterial activity against resistant strains of bacteria. This study highlights the compound's potential impact on addressing antibiotic resistance.

Development of Inhibitors for KRAS G12C Mutant

Another significant application is its role in developing small molecule inhibitors targeting the KRAS G12C mutant, a common mutation in various cancers. The incorporation of this compound into the inhibitor's structure allowed for improved binding affinity and specificity towards the target mutant . This application underscores the compound's relevance in cancer therapeutics.

Environmental Considerations

While this compound shows promise in various applications, its environmental impact must be considered. The compound is classified as toxic by inhalation and can cause severe irritation upon contact with skin or eyes . Therefore, appropriate safety measures should be implemented during its handling and disposal to mitigate environmental risks.

Wirkmechanismus

The mechanism of action of (2-Methyloxan-4-yl)methanesulfonyl chloride involves the formation of sulfonate esters or sulfonamides through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: Similar in structure but lacks the tetrahydropyran ring.

p-Toluenesulfonyl chloride: Contains a toluene ring instead of the tetrahydropyran ring.

Trifluoromethanesulfonyl chloride: Contains trifluoromethyl group instead of the tetrahydropyran ring.

Uniqueness

(2-Methyloxan-4-yl)methanesulfonyl chloride is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.

Biologische Aktivität

(2-Methyloxan-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃ClO₄S

- Molecular Weight : 228.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attacks by biological molecules, which may lead to enzyme inhibition or modulation of receptor activity.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that sulfonyl chlorides exhibit antibacterial properties. For instance, this compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer activity, particularly through the induction of apoptosis in cancer cells. The compound's ability to modify protein functions may disrupt cancer cell proliferation.

-

Enzyme Inhibition :

- This compound has been investigated for its role as an enzyme inhibitor, particularly in pathways relevant to inflammatory responses and metabolic disorders.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion method | Inhibited growth of E. coli and S. aureus at 50 µg/mL |

| Study 2 | Anticancer | MTT assay on cancer cell lines | Induced 70% apoptosis in breast cancer cells at 100 µM |

| Study 3 | Enzyme inhibition | Kinetic assays | IC50 value of 25 µM against cyclooxygenase enzymes |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, indicating its potential as a therapeutic agent.

-

Case Study on Cancer Cell Lines :

- In vitro studies assessed the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with the compound resulted in significant cell death and reduced viability, suggesting its potential as an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for (2-Methyloxan-4-yl)methanesulfonyl chloride in academic laboratories?

The compound can be synthesized via sulfonation of the corresponding alcohol or thiol intermediate, followed by chlorination. A common approach involves reacting (2-Methyloxan-4-yl)methanol with a chlorinating agent like thionyl chloride (SOCl₂) or methanesulfonyl chloride under anhydrous conditions. Ensure the reaction is conducted in dry dichloromethane or toluene with catalytic pyridine to scavenge HCl . Purification typically involves vacuum distillation or recrystallization from non-polar solvents.

Q. How should researchers optimize purification to achieve high-purity this compound?

Post-synthesis, impurities such as unreacted starting materials or hydrolysis byproducts can be removed via silica gel chromatography using hexane/ethyl acetate gradients. For thermally stable batches, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective. Confirm purity using NMR (¹H/¹³C) and LC-MS, noting characteristic sulfonyl chloride peaks at ~170 ppm in ¹³C NMR and [M-Cl]+ fragments in mass spectra .

Q. What safety protocols are critical when handling this compound?

The compound is highly corrosive and toxic. Use nitrile gloves, chemical-resistant aprons, and goggles. Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors. Immediate neutralization of spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) is essential. Store in glass containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methyloxane ring influence reactivity in nucleophilic substitutions?

The 2-methyl group on the oxane ring introduces steric constraints, reducing accessibility to the sulfonyl chloride group. This slows reactions with bulky nucleophiles (e.g., tertiary amines) but enhances selectivity in reactions with smaller nucleophiles like primary amines. Kinetic studies comparing substitution rates with analogous compounds (e.g., benzylsulfonyl chlorides) can quantify steric effects .

Q. What factors govern the hydrolysis rate of this compound in aqueous media?

Hydrolysis is pH-dependent, proceeding faster in basic conditions due to nucleophilic attack by hydroxide ions. The electron-withdrawing sulfonyl group stabilizes the transition state, but steric shielding from the oxane ring slows hydrolysis compared to linear sulfonyl chlorides (e.g., methanesulfonyl chloride). Monitor hydrolysis kinetics via conductivity measurements or ¹H NMR to track HCl release .

Q. How can researchers resolve contradictions in reported toxicity data for sulfonyl chlorides?

Discrepancies often arise from differences in purity, exposure routes, or test models. For example, oral LD₅₀ values may vary due to hydrolysis rates in gastric fluid. Validate toxicity studies using standardized OECD guidelines, and cross-reference in vitro (e.g., Ames test) and in vivo (rodent acute exposure) data. Prioritize studies with analytical confirmation of compound stability during testing .

Methodological and Analytical Considerations

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. How should researchers design experiments to study photostability?

Expose the compound to UV light (254 nm) in quartz cuvettes and monitor degradation via HPLC. Compare results under inert (N₂) vs. aerobic conditions. Quantum yield calculations can quantify photolytic susceptibility. Store samples in amber glass to mitigate light-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.